molecular formula C19H20N6O B5526475 4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine

4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine

Cat. No. B5526475
M. Wt: 348.4 g/mol
InChI Key: HVRRGQPUJDQMFP-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the field of cancer treatment. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects, and has been found to have several advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of imidazo[1,2-a]pyrimidines and related derivatives has attracted significant attention due to their wide range of biological activities. For example, a study explored the synthesis of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, demonstrating a one-pot two-component thermal cyclization reaction for their preparation. These derivatives were evaluated for antineoplastic activity, with some showing variable degrees of effectiveness against cancer cell lines (Abdel-Hafez, 2007).

Antineoplastic Activity

Continuing with the theme of antineoplastic potential, another study synthesized new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and assessed their antiproliferative effects against human cancer cell lines. Among these derivatives, certain compounds exhibited promising anticancer activity, indicating the therapeutic potential of these compounds in cancer treatment (Mallesha et al., 2012).

Catalysis and Environmental Applications

A novel approach was demonstrated for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives using thiamine hydrochloride as a catalyst, highlighting an environmentally benign method that utilizes water as a solvent. This study underscores the utility of these compounds in green chemistry and their synthesis under eco-friendly conditions (Liu et al., 2012).

Fluorescent Sensing

Research on the optical properties of imidazo[1,2-a]pyrimidines led to the discovery of their potential as fluorescent sensors for metal ions. A specific derivative was identified as a selective fluorescent sensor for zinc ions, with a detection limit significantly lower than the maximum allowable concentration in drinking water set by the WHO. This finding highlights the potential application of these compounds in environmental monitoring and safety (Rawat & Rawat, 2018).

Safety and Hazards

The safety and hazards associated with a compound like “4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine” would depend on its exact structure and properties. For example, 4-(1H-Imidazol-1-yl)benzoic acid can cause serious eye irritation, respiratory irritation, and skin irritation .

Future Directions

The future directions in the study of compounds like “4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine” could involve further exploration of their synthesis, properties, and potential applications. The field of imidazole synthesis, in particular, has seen recent advances and continues to be an area of active research .

properties

IUPAC Name

[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-15-4-2-3-5-16(15)19(26)24-10-8-23(9-11-24)17-12-18(22-13-21-17)25-7-6-20-14-25/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRRGQPUJDQMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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